molecular formula C9H11Br2NO3S B272433 2,5-dibromo-N-(3-hydroxypropyl)benzenesulfonamide

2,5-dibromo-N-(3-hydroxypropyl)benzenesulfonamide

Cat. No. B272433
M. Wt: 373.06 g/mol
InChI Key: URCGWKNQJGBQJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dibromo-N-(3-hydroxypropyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DBHPS, and it is a sulfonamide derivative that has been synthesized using different methods. DBHPS has been found to have various biochemical and physiological effects that make it suitable for scientific research.

Mechanism of Action

The mechanism of action of 2,5-dibromo-N-(3-hydroxypropyl)benzenesulfonamide is not well understood. However, it has been suggested that DBHPS may act as an inhibitor of certain enzymes. For example, DBHPS has been found to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a role in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects
2,5-dibromo-N-(3-hydroxypropyl)benzenesulfonamide has been found to have various biochemical and physiological effects. For example, DBHPS has been found to have anti-inflammatory and antioxidant properties. DBHPS has also been found to inhibit the growth of certain cancer cells. In addition, DBHPS has been found to have antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,5-dibromo-N-(3-hydroxypropyl)benzenesulfonamide in lab experiments is its versatility. DBHPS can be used in various fields such as medicinal chemistry, material science, and biochemistry. Another advantage is that DBHPS is relatively easy to synthesize, making it readily available for research. However, one of the limitations of using DBHPS in lab experiments is its potential toxicity. DBHPS has been found to be toxic to certain cells, and caution should be exercised when handling this compound.

Future Directions

There are several future directions for the research on 2,5-dibromo-N-(3-hydroxypropyl)benzenesulfonamide. One direction is the development of new drugs based on the scaffold of DBHPS. Another direction is the development of new metal-organic frameworks using DBHPS as a ligand. In addition, further research is needed to understand the mechanism of action of DBHPS and its potential applications in various fields such as medicine, material science, and biochemistry. Finally, the toxicity of DBHPS needs to be further investigated to ensure its safe use in lab experiments.
Conclusion
In conclusion, 2,5-dibromo-N-(3-hydroxypropyl)benzenesulfonamide is a chemical compound that has various scientific research applications. DBHPS has been synthesized using different methods and has been found to have anti-inflammatory, antioxidant, antibacterial, and antifungal properties. DBHPS has also been used as a scaffold for the design and synthesis of new drugs and as a ligand for the development of metal-organic frameworks. However, caution should be exercised when handling DBHPS due to its potential toxicity. Further research is needed to understand the mechanism of action of DBHPS and its potential applications in various fields.

Synthesis Methods

The synthesis of 2,5-dibromo-N-(3-hydroxypropyl)benzenesulfonamide has been achieved using different methods. One of the methods involves the reaction of 2,5-dibromoaniline with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction leads to the formation of 2,5-dibromo-N-(3-hydroxypropyl)aniline, which is then treated with sulfamic acid to produce DBHPS. Another method involves the reaction of 2,5-dibromobenzenesulfonyl chloride with 3-chloropropanol in the presence of a base such as triethylamine. The reaction leads to the formation of DBHPS.

Scientific Research Applications

2,5-dibromo-N-(3-hydroxypropyl)benzenesulfonamide has been found to have various scientific research applications. One of the applications is in the field of medicinal chemistry, where it has been used as a scaffold for the design and synthesis of new drugs. DBHPS has also been used as a ligand for the development of metal-organic frameworks (MOFs) for gas storage and separation. In addition, DBHPS has been used as a fluorescent probe for the detection of metal ions such as copper and iron.

properties

Product Name

2,5-dibromo-N-(3-hydroxypropyl)benzenesulfonamide

Molecular Formula

C9H11Br2NO3S

Molecular Weight

373.06 g/mol

IUPAC Name

2,5-dibromo-N-(3-hydroxypropyl)benzenesulfonamide

InChI

InChI=1S/C9H11Br2NO3S/c10-7-2-3-8(11)9(6-7)16(14,15)12-4-1-5-13/h2-3,6,12-13H,1,4-5H2

InChI Key

URCGWKNQJGBQJK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)NCCCO)Br

Canonical SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)NCCCO)Br

Origin of Product

United States

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